molecular formula C14H20N2O3 B7504830 Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate

Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate

Cat. No. B7504830
M. Wt: 264.32 g/mol
InChI Key: DFQXSMDYITVFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine derivative that has been synthesized by several methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate is not fully understood, but it is believed to act as a modulator of the immune system and as an inhibitor of certain enzymes involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the research of Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate. One potential area of research is its use as a treatment for autoimmune diseases such as multiple sclerosis. Another area of research is to further understand its mechanism of action and optimize its use as a therapeutic agent for neurodegenerative diseases. Additionally, more studies are needed to determine the safety and efficacy of Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate in humans.

Synthesis Methods

Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate can be synthesized by several methods, including the reaction of 1,5-dimethylpyrrole-2-carboxylic acid with piperidine and methyl chloroformate. Another method involves the reaction of 1,5-dimethylpyrrole-2-carboxylic acid with piperidine and methyl chloroformate under basic conditions.

Scientific Research Applications

Methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 1-(1,5-dimethylpyrrole-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-4-5-12(15(10)2)13(17)16-8-6-11(7-9-16)14(18)19-3/h4-5,11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQXSMDYITVFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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